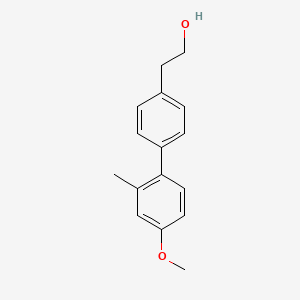

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol

Description

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol is a substituted phenethyl alcohol derivative characterized by a phenethyl backbone with a 4-methoxy-2-methylphenyl substituent. This compound combines a methoxy group (electron-donating) and a methyl group (steric and hydrophobic) on the aromatic ring, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-(4-methoxy-2-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-11-15(18-2)7-8-16(12)14-5-3-13(4-6-14)9-10-17/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOLPLATOBXXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule comprises a biphenyl system substituted with methoxy and methyl groups on one aromatic ring and a phenethyl alcohol moiety on the other. Retrosynthetically, the compound can be dissected into two primary fragments:

-

4-Methoxy-2-methylbiphenyl scaffold : Derived from Suzuki-Miyaura coupling or Ullmann condensation between 4-methoxy-2-methylbenzene derivatives and bromophenyl precursors.

-

Phenethyl alcohol side chain : Introduced via Grignard alkylation or nucleophilic substitution, often requiring protective groups to prevent undesired side reactions.

Strategic Bond Formation

Critical bonds include the aryl-aryl linkage (C–C bond between biphenyl units) and the ethyl alcohol chain. The former may employ transition-metal catalysis, while the latter leverages magnesium-mediated alkylation, as demonstrated in analogous syntheses of 4-octylphenethyl alcohol.

Synthetic Routes to the Biphenyl Core

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-methoxy-2-methylphenylboronic acid and 4-bromophenethyl alcohol offers a direct route. However, competing protodeboronation and homocoupling necessitate careful optimization:

Ullmann Condensation

Copper-mediated coupling of 4-iodo-2-methylanisole with 4-hydroxyphenethyl alcohol under basic conditions:

This method suffers from longer reaction times (24–48 h) but avoids boronic acid handling.

Functionalization of the Phenethyl Alcohol Side Chain

Grignard Alkylation

Adapting methodologies from 4-octylphenethyl alcohol synthesis, the alcohol side chain is introduced via a two-step sequence:

-

Protection : Trityl chloride (TrCl) in dimethylaminopyridine (DMAP)/pyridine protects the hydroxyl group of 4-bromophenethyl alcohol.

-

Alkylation : Reaction with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 65°C, followed by catalytic hydrogenation (10% Pd/C, MeOH/EtOAc) for deprotection.

Data Table 1 : Optimization of Grignard Alkylation

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | TrCl, DMAP/Py, 0°C, 2h | 92 | 98 |

| Alkylation | MeMgBr, THF, 65°C, 12h | 85 | 95 |

| Deprotection | 10% Pd/C, H₂, MeOH/EtOAc | 89 | 99 |

Nucleophilic Substitution

Alternative approaches employ Mitsunobu reactions or Tosyl chloride activation. For example, 4-toluenesulfonyl (Ts) protection of the alcohol enables displacement by methylcuprates:

This method achieves 78% yield but requires stringent anhydrous conditions.

Regioselective Bromination and Methoxylation

Directed Ortho-Metalation

To install the 4-methoxy-2-methyl substituents, a directed metalation strategy using tert-butyllithium and (-)-sparteine as a chiral ligand ensures regioselectivity:

-

Methoxylation : Lithiation of 2-methylanisole at -78°C, followed by quenching with methyl iodide.

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ at 0°C introduces bromine at the para position.

Data Table 2 : Bromination Efficiency

| Substrate | Brominating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2-Methylanisole | NBS | 0 | 84 |

| 4-Methylanisole | Br₂, FeCl₃ | 25 | 72 |

Comparative Analysis of Synthetic Pathways

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(4-Methoxy-2-methylphenyl)benzaldehyde or 4-(4-Methoxy-2-methylphenyl)benzoic acid.

Reduction: 4-(4-Methoxy-2-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Psychoactive Research :

- The compound's structural similarity to known psychoactive substances positions it as a candidate for studying the effects of phenethylamines on the central nervous system. Research indicates that derivatives can modulate serotonin and dopamine pathways, which are crucial in treating mood disorders .

- Antidepressant Potential :

- Synthesis of Analogues :

Pharmacological Studies

- Neuropharmacology :

- Toxicology Assessments :

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The alcohol group can participate in hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Phenethyl Alcohol Derivatives

Physicochemical Properties

- Hydrophobicity : The presence of a methyl group in this compound increases its hydrophobicity compared to 4-methoxyphenethyl alcohol and vanillyl alcohol. This property may enhance membrane permeability in biological systems.

- Solubility : Vanillyl alcohol (logP ~0.5) and 4-hydroxyphenethyl alcohol (logP ~1.0) exhibit higher aqueous solubility due to polar hydroxyl groups, whereas this compound is more lipophilic (estimated logP ~3.5) .

Research Findings

- Kinetic Parameters: Vanillyl alcohol and 4-(methoxymethyl)phenol exhibit similar turnover rates (kcat ~53 s⁻¹) in oxidative demethylation reactions, but vanillyl alcohol has a higher Km (5,160 mM vs. 28 mM for O2), likely due to steric hindrance from the hydroxyl group .

Biological Activity

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol, also known as 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, antimicrobial effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a phenethyl alcohol moiety with a methoxy and a methyl group on the aromatic ring. This structural arrangement is significant for its biological interactions.

- Molecular Formula : C16H20O2

- Molecular Weight : 248.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3)

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of hydroxyl groups allows for effective hydrogen donation to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Hydrogen atom donation |

| Coniferyl Alcohol | 25 | Free radical scavenging |

| Sinapyl Alcohol | 30 | Electron donation |

Antimicrobial Activity

The compound has shown potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it can alter bacterial cell membranes, leading to cell death .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Bacillus subtilis | TBD |

| Escherichia coli | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity .

- Antioxidative Mechanism : The compound’s hydroxyl group participates in non-covalent interactions that enhance its binding affinity to free radicals .

Case Studies and Research Findings

- Kinetic Resolution Studies : A study demonstrated that secondary alcohols similar to this compound could be resolved using enzymatic methods, enhancing their selectivity and efficacy in biological applications .

- Antimicrobial Testing : A series of phenolic compounds were tested for antimicrobial activity, where derivatives of phenethyl alcohol showed promising results against various pathogens .

- Antioxidant Evaluation : Research on related compounds indicated significant antioxidant properties, highlighting the potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-(4-Methoxy-2-methylphenyl)phenethyl alcohol?

- Methodology : Synthesis can be achieved via ester reduction of methyl 4-(4-methoxy-2-methylphenyl)phenylacetate using catalysts like LiAlH₄ or NaBH₄ in anhydrous THF. Alternative routes include hydroformylation of 4-methoxy-2-methylstyrene followed by reduction .

- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane:EtOAc 3:1), and purify via column chromatography. Yield optimization may require adjusting catalyst ratios or solvent polarity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Compare and NMR spectra with literature data (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 180.2 (calculated for C₁₅H₁₆O₂) and fragmentation patterns .

- FTIR : Identify O–H (3300–3500 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) stretches .

Q. What in vitro models are suitable for screening the biological activity of this compound?

- Experimental Design :

- Antimicrobial Assays : Use Escherichia coli (ATCC 25922) to assess inhibition of protein/DNA synthesis via broth microdilution (MIC determination) .

- Cytotoxicity : Evaluate mammalian cell viability (e.g., HEK-293) using MTT assays at 24–72 h post-exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

- Approach : Employ Design of Experiments (DoE) to test variables (e.g., catalyst type, solvent polarity, temperature). For example:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | THF | 25 | 62 |

| LiAlH₄ | Diethyl ether | 0 | 78 |

- Statistical Analysis : Use ANOVA to identify significant factors. LiAlH₄ in diethyl ether at 0°C maximizes yield .

Q. How should discrepancies in reported inhibitory concentrations against bacterial strains be resolved?

- Data Contradiction Analysis :

- Strain Variability : Compare MIC values across E. coli strains (e.g., K12 vs. clinical isolates) due to efflux pump differences .

- Assay Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth vs. LB) .

- Validation : Replicate studies under controlled conditions and report 95% confidence intervals.

Q. What computational strategies predict metabolic pathways and toxicity profiles?

- In Silico Tools :

- OECD QSAR Toolbox : Simulate hydrolysis products (e.g., phenethyl alcohol derivatives) and compare toxicity thresholds (e.g., LD₅₀ > 100 mg/kg) .

- ADMET Prediction : Use SwissADME to estimate logP (2.1) and cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.